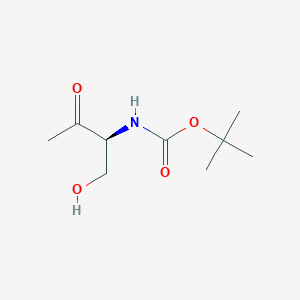

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h7,11H,5H2,1-4H3,(H,10,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDYTKRLCAHLY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453011 | |

| Record name | (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477191-17-6 | |

| Record name | (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organocatalytic Aldol Addition

Reaction of α,β-unsaturated aldehydes (e.g., 2-hexenal) with N-Boc-O-TBS-hydroxylamine (6 ) in the presence of imidazolidinone catalysts yields β-hydroxyaminoaldehydes (5a–c ) with 90.5:9.5 er:

$$

\ce{PhCHO + HN(Boc)OTBS ->[\text{catalyst}] (S)-PhCH(OH)CH(NHBoc)CHO}

$$

Key Parameters :

Alkyne Addition and Oxidation

The aldehyde intermediate undergoes nucleophilic addition with alkynyl Grignard reagents (e.g., ethynylmagnesium bromide) followed by Dess–Martin periodinane oxidation to install the ketone:

$$

\ce{(S)-RCH(OH)CH(NHBoc)CHO ->[\text{HC≡CMgBr}] (S)-RCH(OH)CH(NHBoc)C≡CH ->[\text{DMP}] (S)-RCH(OH)CH(NHBoc)COCH3}

$$

Optimization Data :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Alkyne addition | HC≡CMgBr (2.5 eq) | −78 | 78 |

| Oxidation | DMP (1.2 eq) | 0→RT | 92 |

Mixed Anhydride Condensation Route

Adapting lacosamide intermediate synthesis, N-Boc-D-serine (6 ) serves as a chiral pool starting material:

Mixed Anhydride Formation

Activation of the carboxylic acid with isobutyl chloroformate generates a reactive intermediate for nucleophilic attack:

$$

\ce{N-Boc-D-Serine + i-BuOCOCl ->[\text{NMM}] Mixed\ Anhydride}

$$

Conditions :

Nucleophilic Amination

Substitution with methylamine introduces the C1 hydroxyl after workup:

$$

\ce{Mixed\ Anhydride + MeNH2 -> (S)-BocNHCH(CH2OH)COOMe}

$$

Scale-Up Data :

| Scale (g) | MeNH2 (eq) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 50 | 1.5 | 90.2 | 99.1 |

| 100 | 1.8 | 93.1 | 98.7 |

Ketone Installation via Oxidation

Temperate Swern oxidation converts the C3 alcohol to ketone without epimerization:

$$

\ce{(S)-BocNHCH(CH2OH)COOMe ->[\text{Oxalyl\ chloride, DMSO}] (S)-BocNHCH(CH2OH)COCOOMe}

$$

Critical Parameters :

- Oxidant: Oxalyl chloride (1.5 eq)/DMSO (3 eq)

- Quench: Triethylamine (−78°C)

- Yield: 85% (0.5 kg scale)

Phase-Transfer Catalytic Alkylation

Methylation of the C1 hydroxyl under phase-transfer conditions enables simultaneous protection/deprotection sequences:

Methylation Protocol

$$

\ce{(S)-BocNHCH(CH2OH)COCH3 ->[\text{Me2SO4, KOH}] (S)-BocNHCH(CH2OCH3)COCH3}

$$

Optimized Conditions :

Demethylation and Final Product

Acidic hydrolysis restores the C1 hydroxyl:

$$

\ce{(S)-BocNHCH(CH2OCH3)COCH3 ->[\text{HCl, dioxane}] (S)-BocNHCH(CH2OH)COCH3}

$$

Process Metrics :

Comparative Analysis of Synthetic Routes

| Parameter | Organocatalytic | Mixed Anhydride | PTC Alkylation |

|---|---|---|---|

| Stereoselectivity (ee) | 90.5% | 99% (chiral pool) | 99% (chiral pool) |

| Total Steps | 5 | 4 | 3 |

| Overall Yield | 62% | 78% | 85% |

| Scalability | 100 g | 10 kg | 50 kg |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic pathways.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are essential in drug development.

Synthetic Routes

The compound can be synthesized through several methods, typically starting from tert-butyl carbamate and a suitable chiral precursor. The reaction conditions are carefully controlled to maintain the desired stereochemistry. Common catalysts include chiral ligands and transition metal complexes, while bases or acids may facilitate the reactions.

Medicinal Chemistry

Pharmaceutical Applications

this compound is utilized in the synthesis of drugs targeting neurological and cardiovascular diseases. Its derivatives have shown potential therapeutic effects, making it a valuable compound in drug formulation.

Mechanism of Action

The mechanism involves interactions with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or activators that modulate biochemical pathways critical for disease treatment.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it an ideal candidate for studying biochemical processes.

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is also applied in the production of agrochemicals and specialty chemicals, contributing to advancements in agricultural science and chemical manufacturing.

Data Tables

| Method | Description | Yield (%) |

|---|---|---|

| Chiral Precursor Coupling | Coupling with l-amino acids using HATU/DIPEA | 86 |

| Boc Deprotection | Deprotection using TFA/DCM | Variable |

Case Study 1: Synthesis of Neurological Agents

A recent study demonstrated the synthesis of a novel neurological agent using this compound as an intermediate. The resulting compound exhibited significant activity in preclinical models, indicating its potential for treating neurodegenerative disorders.

Case Study 2: Enzyme Inhibition Studies

Research focused on the use of this compound to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The findings revealed that it could effectively modulate enzyme activity, suggesting applications in metabolic disease management.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Linear Carbamates

Compound 85 : (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate

- Key Differences : Replaces the oxo group at position 3 with a phenyl substituent.

- The hydroxy group at position 1 allows hydrogen bonding, similar to the target compound.

- Synthesis : Prepared via N-Boc-protected phenylalanine (N-Boc−Phe−OH) using cyanuric fluoride and pyridine, followed by NaBH₄ reduction .

Compound 86 : (S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate

- Key Differences : Features an oxo group at position 1 (vs. hydroxy in the target) and a phenyl group at position 3.

- Impact : The ketone at position 1 increases electrophilicity, making this compound more reactive toward nucleophiles (e.g., in Schiff base formation).

- Synthesis : Derived from oxidation of compound 85 using oxalyl chloride/DMSO .

Target Compound : (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate

- Unique Features: Combines hydroxy (H-bond donor) and oxo (H-bond acceptor) groups in a linear chain, enabling diverse intermolecular interactions.

Cyclic and Stereochemical Variants

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0)

- Structural Similarity : 1.00 ().

- Key Differences : Cyclopentane ring with oxo group at position 3.

- Reduced flexibility compared to the linear target compound may limit its utility in certain synthetic pathways .

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 497861-77-5)

- Structural Similarity : 0.89 ().

- Key Differences : (R)-stereochemistry and oxo group at position 4 (vs. position 3 in the target).

- Impact : Altered stereochemistry and ketone positioning may lead to divergent biological activity or crystallization behavior. For example, the (R)-configuration could affect binding affinity in enzyme-inhibitor complexes .

Hydrogen Bonding and Crystallographic Behavior

- Hydrogen Bonding: The target compound’s hydroxy and oxo groups enable dual H-bond donor/acceptor functionality, fostering supramolecular aggregation ().

- Analogs like 87 (a crystalline solid) highlight the role of substituents in lattice formation .

Research Implications

The target compound’s combination of hydroxy and oxo groups offers unique advantages in asymmetric catalysis and drug design, particularly where H-bonding interactions are critical. Future studies should explore its crystallographic behavior (using SHELX ) and compare its reactivity with cyclic analogs to optimize synthetic routes.

Biological Activity

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate is a chiral compound with the molecular formula C_{11}H_{21}N_{1}O_{3} and a molecular weight of approximately 259.33 g/mol. This compound is significant in organic synthesis and medicinal chemistry, primarily due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

The biological activity of this compound is attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit certain enzymes or interfere with cellular processes, making them potential candidates for therapeutic agents .

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties:

- Antibacterial Activity : Compounds in this class may inhibit bacterial growth by targeting essential bacterial enzymes.

- Antifungal Activity : Similar structures have shown effectiveness against fungal pathogens by disrupting cell membrane integrity.

- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction or cell cycle arrest .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl carbamate | Simple carbamate structure | Commonly used as a protective group in organic synthesis |

| (S)-tert-butyl (1-(methoxy(methyl)amino) | Contains methoxy group | Enhanced solubility and altered reactivity profile |

| 1-(2-hydroxyphenylethylamino)-3-methyl | Contains aromatic ring | Potential for increased biological activity due to aromatic interactions |

| 1-(2-aminoethyl)-3-methylbutanoyl | Aliphatic chain | Different pharmacokinetics due to chain length variations |

This compound stands out due to its specific hydroxyl and ketone functionalities, which may confer unique biological properties not present in simpler structures.

Study on Anticancer Properties

A study investigating the anticancer properties of carbamate derivatives found that this compound exhibited moderate inhibition of cancer cell lines. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways. The compound's efficacy was compared against standard chemotherapeutic agents, revealing promising results that warrant further investigation into its potential as an anticancer drug .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit certain enzymes implicated in disease processes. For instance, it was shown to inhibit β-secretase activity, which is crucial in Alzheimer's disease pathology. This inhibition was linked to a decrease in amyloid-beta peptide aggregation, suggesting a potential therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-butyl (1-hydroxy-3-oxobutan-2-yl)carbamate to improve enantiomeric purity?

- Methodological Answer : Utilize asymmetric Mannich reactions with chiral catalysts to control stereochemistry. For example, employ organocatalytic methods using L-proline derivatives to achieve high enantioselectivity. Monitor reaction progress via chiral HPLC and compare retention times with known standards. Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize racemization during workup .

Q. What analytical techniques are critical for characterizing the structural integrity of this carbamate?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm functional groups and stereochemistry. For crystalline samples, perform single-crystal X-ray diffraction using SHELXL for refinement and Mercury for visualization of bond lengths/angles. Validate hydrogen bonding networks via Olex2 or PLATON software .

Q. How can researchers address challenges in maintaining stereochemical fidelity during derivatization?

- Methodological Answer : Protect the hydroxyl and carbonyl groups with tert-butyldimethylsilyl (TBS) or trityl groups before further functionalization. Use low-temperature (-78°C) conditions for nucleophilic additions to the ketone to prevent epimerization. Confirm stereochemical retention through NOESY NMR correlations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-oxobutanyl moiety in cross-coupling reactions?

- Methodological Answer : Investigate the keto-enol tautomerism of the 3-oxobutanyl group using DFT calculations (Gaussian 16) to identify transition states. Experimental validation via kinetic isotope effects (KIE) can distinguish between concerted or stepwise pathways. Compare reaction rates in deuterated vs. non-deuterated solvents .

Q. How can computational methods predict the compound’s crystallographic packing and solubility?

- Methodological Answer : Use Mercury’s "Morphology" module to simulate crystal habit based on BFDH or attachment energy models. Calculate Hansen solubility parameters (HSPiP software) to identify optimal solvents for recrystallization. Cross-validate with experimental powder XRD patterns to assess polymorphic stability .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

- Methodological Answer : Reconcile discrepancies by re-examining NMR chemical shifts with ACD/Labs or MestReNova databases. For X-ray vs. DFT geometry mismatches, check for thermal motion artifacts using SHELXL’s SHELXTL ADDSYM function. Validate hydrogen atom positions via Hirshfeld surface analysis .

Q. How can hydrogen bonding networks influence the compound’s bioactivity in chiral catalysis?

- Methodological Answer : Map hydrogen bonds using Mercury’s "Contacts" tool (distance/angle criteria: D-H···A < 3.2 Å, angle > 120°). Correlate network topology (e.g., R₂²(8) motifs) with enantioselectivity in catalysis via linear regression analysis. Test bioactivity in model reactions (e.g., aldol additions) under varying humidity .

Q. What advanced techniques quantify enantiomeric excess (ee) in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.